![molecular formula C29H46N2 B14447139 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole CAS No. 78430-95-2](/img/structure/B14447139.png)
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a suitable heptadecyl halide.
Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxide or diol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems due to its unique structural features.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The imidazole ring can also interact with various enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1-[(3-Ethenylphenyl)methyl]-2-octadecyl-1H-imidazole: Similar structure with an octadecyl chain instead of a heptadecyl chain.
1-[(3-Ethenylphenyl)methyl]-2-hexadecyl-1H-imidazole: Similar structure with a hexadecyl chain.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is unique due to its specific combination of a long heptadecyl chain and an ethenylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
78430-95-2 |
|---|---|
Formule moléculaire |
C29H46N2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
1-[(3-ethenylphenyl)methyl]-2-heptadecylimidazole |
InChI |
InChI=1S/C29H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-29-30-23-24-31(29)26-28-21-19-20-27(4-2)25-28/h4,19-21,23-25H,2-3,5-18,22,26H2,1H3 |
Clé InChI |
JJJSSYMTBGTVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC=CN1CC2=CC(=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


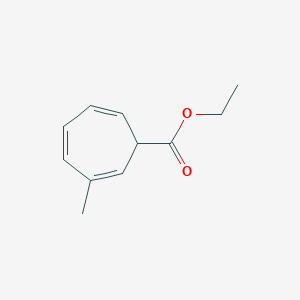
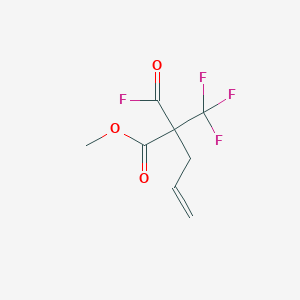
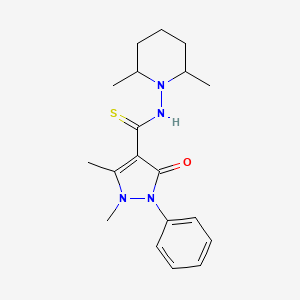
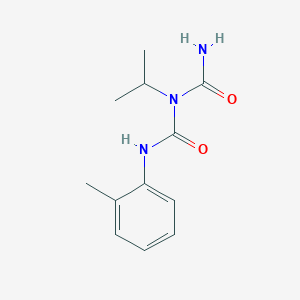
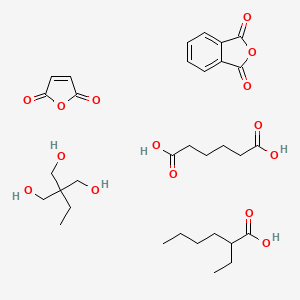
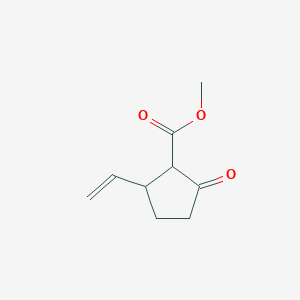
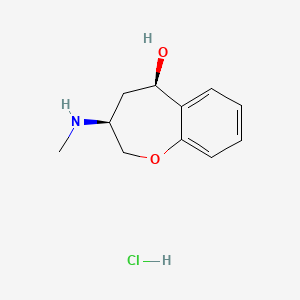
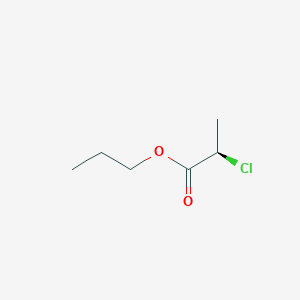
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
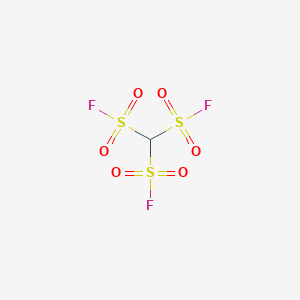
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
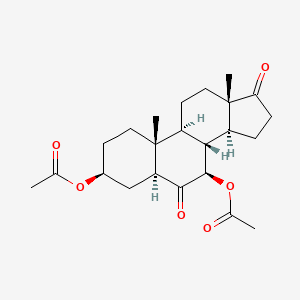
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

